molecular formula C15H12Cl2O3 B12833073 Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B12833073
M. Wt: 311.2 g/mol
InChI Key: KGYNKXFCPICMMI-UHFFFAOYSA-N
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Description

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C15H12Cl2O3. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a methyl ester group. It is a derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate typically involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of 2,2-bis(4-chlorophenyl)acetic acid reacts with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-bis(4-chlorophenyl)-2-oxoacetate.

    Reduction: Formation of 2,2-bis(4-chlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenyl)acetic acid: A precursor in the synthesis of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate.

    Dichlorodiphenyldichloroethane (DDD): A structurally similar compound with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C15H12Cl2O3/c1-20-14(18)15(19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,19H,1H3

InChI Key

KGYNKXFCPICMMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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